Product packaging for Dihydrostreptomycin 6-phosphate(Cat. No.:CAS No. 33014-54-9)

Dihydrostreptomycin 6-phosphate

Cat. No.: B1211002
CAS No.: 33014-54-9
M. Wt: 663.6 g/mol
InChI Key: DCRWHJGCOKPJBN-TWBNDLJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrostreptomycin 6-phosphate (CAS 33014-54-9) is a crucial intermediate in the biosynthetic pathway of streptomycin, an important aminoglycoside antibiotic produced by Streptomyces griseus . This compound is synthesized from O-α-L-dihydrostreptose(1→4)streptidine 6-phosphate through enzymatic activity found in cell-free extracts of S. griseus . The penultimate step in streptomycin biosynthesis involves the enzymatic oxidation of this compound to streptomycin 6-phosphate, a reaction catalyzed by dihydrostreptomycin oxidoreductase, an enzyme associated with the cell membrane of S. griseus . Furthermore, this compound serves as a substrate for the enzyme dihydrostreptomycin-6-phosphate 3'α-kinase (EC 2.7.1.88), which catalyzes its phosphorylation to form dihydrostreptomycin 3'α,6-bisphosphate using ATP as a phosphate donor . With a molecular formula of C21H42N7O15P and a molecular weight of approximately 664.58 Daltons , this compound is an essential tool for researchers studying the biosynthesis and regulation of streptomycin antibiotics. Its use is critical for in vitro enzymatic assays and for investigating the complex metabolic pathways in actinobacteria. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42N7O15P B1211002 Dihydrostreptomycin 6-phosphate CAS No. 33014-54-9

Properties

CAS No.

33014-54-9

Molecular Formula

C21H42N7O15P

Molecular Weight

663.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C21H42N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h5-18,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

DCRWHJGCOKPJBN-TWBNDLJKSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Synonyms

dihydrostreptomycin 6-phosphate

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Dihydrostreptomycin 6 Phosphate

Precursor Compounds and Metabolic Pathways Leading to Dihydrostreptomycin (B1670612)

The biosynthesis of the dihydrostreptomycin molecule is a convergent process, drawing from three independent pathways that all originate from the primary metabolite, D-glucose. kegg.jp These pathways construct the three essential moieties of the final antibiotic: streptidine (B14820), dihydrostreptose (B1196812), and N-methyl-L-glucosamine.

The streptidine ring is synthesized from D-glucose via myo-inositol. kegg.jp A series of enzymatic steps including oxidation, transamination to scyllo-inosamine, phosphorylation, and transamidination with arginine ultimately yields streptidine 6-phosphate. kegg.jpnih.gov Mutants of S. griseus blocked in these steps, such as in transamination, phosphorylation, transamidination, or dehydrogenation, require the addition of streptidine to produce streptomycin (B1217042), confirming the pathway intermediates. nih.gov

The streptose (B1236354) moiety is also derived from D-glucose, proceeding through a dTDP-glucose pathway to form dTDP-L-dihydrostreptose. kegg.jpnih.gov The third component, N-methyl-L-glucosamine, is likewise synthesized from D-glucose, although the precise enzymatic route is less defined. kegg.jp

The assembly into the direct precursor of dihydrostreptomycin 6-phosphate begins with the linkage of streptidine 6-phosphate and dTDP-L-dihydrostreptose. This reaction is catalyzed by a dihydrostreptosyltransferase (StrH), which forms dihydrostreptosyl streptidine 6-phosphate. nih.govresearchgate.net

Streptomycin 6-Kinase (APH(6)) Activity in Dihydrostreptomycin Phosphorylation

A key enzyme family involved in the modification of streptomycin and its precursors is the aminoglycoside phosphotransferases (APH), specifically the APH(6) class. researchgate.net These enzymes catalyze the ATP-dependent phosphorylation of the 6-hydroxyl group on the streptidine ring of various streptomycin-related molecules, including dihydrostreptomycin. researchgate.netwikipedia.orgmcmaster.ca This phosphorylation can be both a step in biosynthesis and a mechanism of self-resistance for the producing organism. wikipedia.org The general reaction is as follows:

ATP + Dihydrostreptomycin ⇌ ADP + this compound. wikipedia.org

Enzyme Characterization and Kinetic Studies of APH(6)

The APH(6) class includes several members, such as APH(6)-Ia from the producer S. griseus and APH(6)-Id found in various pathogenic bacteria. researchgate.net Extensive characterization has been performed on APH(6)-Id, revealing it to be a monomeric protein with a molecular mass of approximately 31.4 kDa. nih.govnih.gov

Kinetic studies on the recombinant APH(6)-Id enzyme have determined its affinity for its substrates, streptomycin and ATP, and its catalytic efficiency. Three different assay methods—HPLC-based, spectrophotometric, and radioenzymatic—yielded consistent results for its activity. nih.govnih.gov

Kinetic ParameterValueReference(s)
Km (Streptomycin) 0.38 ± 0.13 mM nih.gov, nih.gov, researchgate.net
Km (ATP) 1.03 ± 0.1 mM nih.gov, nih.gov, researchgate.net
Vmax 3.2 ± 1.1 µmol/min/mg nih.gov, nih.gov, researchgate.net
kcat 1.7 ± 0.6 s-1 nih.gov, nih.gov, researchgate.net

This interactive table summarizes the steady-state kinetic parameters of the APH(6)-Id enzyme.

Genetic Determinants and Regulation of Biosynthetic APH(6) Expression

The genes encoding APH(6) enzymes are found in both antibiotic-producing organisms and resistant pathogenic bacteria. In Streptomyces griseus, the gene for APH(6)-Ia (also known as aphD or strA) is located within the large streptomycin biosynthetic gene cluster. wikipedia.org The presence of this gene within the biosynthetic cluster strongly suggests its role in protecting the organism from the antibiotic it produces. wikipedia.org

In contrast, the gene for APH(6)-Id (strB) is often found on mobile genetic elements like transposons and plasmids in pathogenic bacteria. nih.gov For instance, in plant pathogenic Pseudomonas syringae, the strA-strB gene pair is located on transposon Tn5393. nih.gov The expression of these genes is a key mechanism of clinical resistance to streptomycin. Gene regulation in Streptomyces is known to be complex, involving multiple layers of control that link antibiotic production to morphological development and growth phase. nih.govslideshare.net

Role of Dihydrostreptosyl Streptidine 6-Phosphate as a Biosynthetic Intermediate

Dihydrostreptosyl streptidine 6-phosphate is a critical intermediate in the streptomycin biosynthetic pathway. nih.gov Its formation from streptidine 6-phosphate and dTDP-L-dihydrostreptose is a key assembly step. nih.gov Following its synthesis, a cell-free extract from S. griseus can catalyze the addition of the N-methyl-L-glucosamine moiety to dihydrostreptosyl streptidine 6-phosphate, yielding this compound. nih.gov

The essential role of this intermediate is underscored by the study of S. griseus mutants. A mutant designated SD245 was found to be deficient in the linkage between streptidine 6-phosphate and dihydrostreptose, leading to the accumulation of streptidine 6-phosphate and an inability to produce streptomycin. nih.gov This finding confirms that the formation of dihydrostreptosyl streptidine 6-phosphate is an indispensable step leading to this compound. nih.gov

Other Enzymatic Steps Leading to and from this compound in Producing Organisms

This compound itself is a substrate for a subsequent enzymatic reaction in the pathway to the final streptomycin product. Research has identified a dihydrostreptomycin oxidoreductase enzyme in S. griseus that catalyzes the oxidation of this compound to streptomycin 6-phosphate. nih.gov This enzyme activity is localized in the cell membrane fraction of the bacterium. nih.gov

Notably, the enzyme can use both dihydrostreptomycin and its phosphorylated form as substrates, but this compound was found to be the better substrate in cell-free systems. nih.gov This oxidation is considered the penultimate step in streptomycin biosynthesis, with the final step being the dephosphorylation of streptomycin 6-phosphate to yield active streptomycin. nih.gov

Molecular Interactions and Biochemical Consequences of Dihydrostreptomycin 6 Phosphate Formation

Impact of 6-Phosphate Moiety on Aminoglycoside Conformation and Recognition

The addition of a bulky and negatively charged phosphate (B84403) group to the 6-hydroxyl position of the streptidine (B14820) ring of dihydrostreptomycin (B1670612) is predicted to induce significant conformational changes in the molecule. While detailed structural studies, such as high-resolution NMR or X-ray crystallography, specifically elucidating the conformational shifts in Dihydrostreptomycin 6-phosphate compared to its non-phosphorylated precursor are not extensively available in the public domain, general principles of molecular interactions suggest a substantial impact.

The introduction of the phosphate moiety alters the electrostatic surface potential and steric profile of the aminoglycoside. This modification can disrupt the pre-existing network of intramolecular hydrogen bonds that stabilize the three-dimensional structure of dihydrostreptomycin. Consequently, the relative orientations of the streptidine, L-streptose, and N-methyl-L-glucosamine rings may be altered. This conformational rearrangement is a key factor in how the modified antibiotic is recognized by its biological targets. The altered shape and charge distribution are fundamental to the mechanism of resistance, as the phosphorylated molecule may no longer fit optimally into the binding pocket of its primary target, the bacterial ribosome.

Stereochemical Aspects of Phosphorylation by Aminoglycoside Phosphotransferases

The phosphorylation of dihydrostreptomycin at the 6-position is catalyzed by a class of enzymes known as aminoglycoside phosphotransferases (APHs), specifically the APH(6) subclass. researchgate.netnih.gov These enzymes facilitate the transfer of the gamma-phosphate group from a nucleotide triphosphate, typically ATP, to the 6-hydroxyl group of the streptidine ring. researchgate.net

The enzymatic reaction is highly specific, both in terms of the substrate recognized and the position of phosphorylation. While the broader class of APH enzymes can phosphorylate various hydroxyl groups on different aminoglycosides, the APH(6) enzymes exhibit a clear regioselectivity for the 6-OH group of the streptidine moiety in streptomycin (B1217042) and its derivatives. researchgate.net The stereochemistry of this enzymatic process is critical for the resulting product's biological activity, or lack thereof. The precise orientation of the substrate within the enzyme's active site ensures that the phosphate transfer occurs at the correct hydroxyl group and with a specific stereochemical outcome.

One characterized enzyme, APH(6)-Id, has been shown to be a bona fide streptomycin phosphotransferase. nih.gov Steady-state kinetic analysis of this enzyme has provided the following parameters:

Kinetic ParameterValue (for Streptomycin)
Km (Streptomycin)0.38 ± 0.13 mM
Km (ATP)1.03 ± 0.1 mM
Vmax3.2 ± 1.1 µmol/min/mg
kcat1.7 ± 0.6 s⁻¹

Data from a study on the characterization of APH(6)-Id. nih.gov

While detailed stereochemical studies on the specific enzymatic mechanism of APH(6) on dihydrostreptomycin are limited, the conservation of the active site architecture among APH enzymes suggests a well-defined and stereospecific reaction.

Molecular Mechanisms of this compound Interaction with Ribosomal Components

The bactericidal action of dihydrostreptomycin stems from its ability to bind to the 30S ribosomal subunit, interfering with protein synthesis. nih.gov The formation of this compound is a key resistance mechanism that fundamentally alters this interaction.

Dihydrostreptomycin binds to the 16S rRNA within the 30S ribosomal subunit, albeit with a lower affinity than streptomycin. nih.gov The introduction of the 6-phosphate group is thought to significantly reduce, if not abolish, the binding affinity of dihydrostreptomycin for its ribosomal target. This is attributed to two primary factors:

Steric Hindrance: The bulky phosphate group can physically clash with the ribosomal components that form the binding pocket, preventing the proper docking of the aminoglycoside.

Electrostatic Repulsion: The negatively charged phosphate group can experience repulsive forces with the negatively charged phosphate backbone of the 16S rRNA, further destabilizing the interaction.

Aminoglycosides are known to decrease the fidelity of protein synthesis, causing the misreading of the mRNA codons. nih.gov This effect has been a valuable tool in research to understand the mechanisms of translational accuracy. The phosphorylation of dihydrostreptomycin to this compound effectively neutralizes this effect by preventing its interaction with the ribosome.

The study of how this compound fails to induce misreading, in contrast to its parent compound, can provide insights into the specific molecular interactions required to disrupt translational fidelity. By comparing the effects of the phosphorylated and non-phosphorylated forms in in vitro translation assays, researchers can dissect the contributions of specific chemical groups on the aminoglycoside to the induction of translational errors. However, specific studies detailing the direct consequences of this compound on translational fidelity are not extensively documented.

Role of this compound in Intracellular Biochemical Pathways

The primary and most well-documented role of this compound is as an intermediate in the biosynthesis of streptomycin in producing organisms like Streptomyces griseus. nih.gov It is a product of the phosphorylation of dihydrostreptomycin and can be further modified in the biosynthetic pathway. nih.gov

Beyond its role in the producing organism, in non-producing, susceptible bacteria that have acquired the resistance gene for an APH(6) enzyme, the formation of this compound is a terminal detoxification step. The phosphorylated compound is generally considered to be biologically inactive as an antibiotic and is likely removed from the cell or diluted through cell division. There is currently no evidence to suggest that this compound plays a significant role in other major intracellular biochemical pathways of susceptible bacteria. Its formation is a specific response to the presence of the antibiotic, leading to its inactivation.

Enzymatic Inactivation and Resistance Mechanisms Involving Dihydrostreptomycin 6 Phosphate

Dihydrostreptomycin-6-Phosphate 3'-Alpha-Kinase (EC 2.7.1.88)

Dihydrostreptomycin-6-phosphate 3'-alpha-kinase is an enzyme that plays a role in the further modification of dihydrostreptomycin (B1670612), contributing to high-level resistance. This enzyme belongs to the transferase family, specifically the phosphotransferases, which catalyze the transfer of a phosphate (B84403) group from a donor molecule to an acceptor.

Catalytic Mechanism and Substrate Specificity of 3'-Alpha-Kinase

The catalytic activity of Dihydrostreptomycin-6-phosphate 3'-alpha-kinase involves the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to its substrate, dihydrostreptomycin 6-phosphate. The reaction is as follows:

ATP + this compound ⇌ ADP + Dihydrostreptomycin 3'alpha,6-bisphosphate wikipedia.org

This enzymatic reaction results in the formation of two products: adenosine diphosphate (B83284) (ADP) and dihydrostreptomycin 3'alpha,6-bisphosphate. wikipedia.org The systematic name for this enzyme is ATP:dihydrostreptomycin-6-phosphate 3'alpha-phosphotransferase. wikipedia.org It is also commonly referred to as this compound kinase (phosphorylating) or ATP:dihydrostreptomycin-6-P 3'alpha-phosphotransferase. wikipedia.org Research has shown that this enzyme also exhibits activity towards 3'-deoxythis compound, indicating some flexibility in its substrate recognition.

Structural Biology and Active Site Analysis of Dihydrostreptomycin-6-Phosphate 3'-Alpha-Kinase

Detailed structural information, such as X-ray crystallography or NMR spectroscopy data, for Dihydrostreptomycin-6-phosphate 3'-alpha-kinase is not extensively available in the current scientific literature. Consequently, a definitive analysis of its active site residues and their specific roles in substrate binding and catalysis has not been fully elucidated. However, based on the known structures of other aminoglycoside phosphotransferases (APHs), it is hypothesized that the active site would contain conserved residues essential for binding ATP and the aminoglycoside substrate, as well as for coordinating magnesium ions, which are typically essential cofactors for kinase activity. nih.gov For instance, studies on other atypical protein kinases have identified specific lysine (B10760008) and glutamic acid residues as critical for nucleotide binding and catalysis. nih.gov

Genetic Basis and Dissemination of 3'-Alpha-Kinase Genes

The specific gene encoding Dihydrostreptomycin-6-phosphate 3'-alpha-kinase has not been extensively characterized, and information regarding its genetic basis and dissemination is limited. In contrast, the genetic determinants of other related aminoglycoside phosphotransferases are better understood. For example, the gene for APH(6)-Ia is located within the streptomycin (B1217042) biosynthetic gene cluster in the producing organism, Streptomyces griseus. nih.govresearchgate.net Other APH genes, such as aph(6)-Id, are often found on mobile genetic elements like transposons, which facilitates their spread among different bacterial species, including clinical isolates. researchgate.netcellmolbiol.org

Role of Aminoglycoside Phosphotransferases (APHs) in Resistance Beyond 6-Phosphorylation

Aminoglycoside phosphotransferases (APHs) are a broad family of enzymes that confer resistance to aminoglycoside antibiotics by phosphorylating specific hydroxyl groups on the antibiotic molecule. nih.govresearchgate.net This modification prevents the antibiotic from binding to its ribosomal target, thereby rendering it ineffective. nih.gov The APH family is diverse, with different subfamilies characterized by their specific substrate and regiospecificity.

APH(6)-Ia and APH(6)-Id Enzyme Families: Biochemical Characterization

The APH(6) family of enzymes specifically targets the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin and dihydrostreptomycin for phosphorylation. nih.gov Two notable members of this family are APH(6)-Ia and APH(6)-Id.

APH(6)-Ia : This enzyme is typically found in the streptomycin-producing bacterium, Streptomyces griseus. nih.govresearchgate.net The gene encoding APH(6)-Ia, aph(6)-Ia, is located within the streptomycin biosynthetic gene cluster, suggesting its primary role is to protect the producing organism from its own antibiotic. nih.govresearchgate.net The recombinant APH(6)-Ia protein has been expressed in Escherichia coli for characterization studies. nih.govcellmolbiol.org

APH(6)-Id : In contrast to APH(6)-Ia, APH(6)-Id is often found in clinical and environmental bacterial isolates that are resistant to streptomycin. researchgate.netresearchgate.net The gene for APH(6)-Id has been identified on mobile genetic elements, which accounts for its dissemination among various pathogenic bacteria. cellmolbiol.org Biochemical studies have shown that APH(6)-Id is a monomeric protein with a molecular mass of approximately 31.4 kDa. nih.govnih.gov Its expression in E. coli confers a significant increase in the minimum inhibitory concentration (MIC) of streptomycin. nih.govnih.gov

EnzymeSourceGene LocationMolecular Mass (kDa)Function
APH(6)-Ia Streptomyces griseusStreptomycin biosynthetic gene cluster~32Self-resistance in producer organism
APH(6)-Id Pathogenic bacteriaMobile genetic elements~31.4Antibiotic resistance

Kinetic and Spectroscopic Studies of APH-Mediated Inactivation

The enzymatic activity and inactivation mechanism of APH enzymes have been investigated through kinetic and spectroscopic methods. For APH(6)-Id, steady-state kinetic analysis has been performed to determine its catalytic efficiency. nih.govnih.gov

The activity of APH(6)-Id can be monitored using a spectrophotometric coupled assay. In this method, the production of ADP from the phosphorylation reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is measured, providing a real-time assessment of enzyme activity. nih.govresearchgate.netnih.gov Additionally, HPLC-based methods that measure the consumption of the streptomycin substrate and radioenzymatic assays that detect the formation of the phosphorylated product have been employed. nih.govresearchgate.netnih.gov

Kinetic studies of APH(6)-Id have yielded the following parameters:

K_m_ (streptomycin): 0.38 ± 0.13 mM nih.govnih.gov

K_m_ (ATP): 1.03 ± 0.1 mM nih.govnih.gov

V_max_: 3.2 ± 1.1 µmol/min/mg nih.govnih.gov

k_cat_: 1.7 ± 0.6 s⁻¹ nih.govnih.gov

These kinetic data provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic turnover rate, confirming that APH(6)-Id is a bona fide streptomycin phosphotransferase. nih.govnih.gov

Kinetic ParameterValue
K_m (streptomycin) 0.38 ± 0.13 mM
K_m_ (ATP) 1.03 ± 0.1 mM
V_max_ 3.2 ± 1.1 µmol/min/mg
k_cat_ 1.7 ± 0.6 s⁻¹

Genetic Regulation of APH Resistance Determinants

The expression of genes encoding aminoglycoside phosphotransferases (APHs), which confer resistance to antibiotics like dihydrostreptomycin, is a tightly controlled process. The regulation can occur at different levels and is often linked to the origin and function of the resistance gene, whether it is part of the organism's intrinsic defense system or acquired through horizontal gene transfer.

In aminoglycoside-producing organisms, such as Streptomyces species, the genes for resistance enzymes often serve a self-protection role. For instance, in the streptomycin producer Streptomyces griseus, the gene aphD, which encodes an APH(6) enzyme, is located within the streptomycin biosynthetic gene cluster. This co-localization suggests a coordinated regulation where the resistance mechanism is activated concurrently with antibiotic production to prevent suicide. Similarly, Streptomyces glaucescens, another streptomycin producer, possesses the sph gene encoding the APH(6)-Ib enzyme for self-resistance.

In many clinical isolates, APH genes are acquired on mobile genetic elements like plasmids, transposons, and integrons, which facilitates their rapid dissemination among bacterial populations. nih.govnih.gov The regulation of these acquired genes can be complex. For example, the aph(3')-IIb gene in Pseudomonas aeruginosa is under the positive control of HpaA, a transcriptional regulator from the AraC family. nih.gov The expression of this resistance gene is induced by 4-hydroxyphenylacetic acid (4-HPA), a compound that P. aeruginosa can use as a carbon source. nih.gov This links antibiotic resistance to the bacterium's metabolic state, suggesting that environmental signals can trigger the expression of resistance determinants. nih.gov

Furthermore, exposure to the antibiotic itself can induce the expression of resistance genes. Studies on Stenotrophomonas maltophilia have shown that the expression of the aph(9)-Ic gene, which confers resistance to spectinomycin, increases significantly upon exposure to sub-inhibitory concentrations of the antibiotic. frontiersin.org This inducible resistance mechanism allows bacteria to conserve resources and only express the resistance enzyme when the threat is present. The dissemination of these regulatory systems and resistance genes is a significant factor in the emergence of multidrug-resistant bacteria. nih.gov

Comparison of Phosphorylation-Mediated Inactivation with Other Aminoglycoside-Modifying Enzymes (AMEs)

The primary mechanism of acquired resistance to aminoglycosides in clinical settings is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). nih.govresearchgate.net These enzymes are broadly categorized into three main families based on the chemical modification they catalyze: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). asm.org this compound is the product of modification by an APH enzyme.

Aminoglycoside Phosphotransferases (APHs): APHs, also known as aminoglycoside kinases, catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside molecule. nih.govigi-global.com The transfer of the gamma-phosphate from a nucleotide triphosphate (typically ATP, though some enzymes can use GTP) to the antibiotic introduces a bulky, negatively charged phosphate group. nih.govnih.govresearchgate.net This modification leads to steric hindrance and electrostatic repulsion, which significantly reduces the antibiotic's binding affinity for its target, the 16S rRNA within the bacterial ribosome. wikipedia.org The APH family is diverse, with different subfamilies phosphorylating various positions on the aminoglycoside scaffold, such as the 3', 2'', and 6 positions. mdpi.com The APH(6) subfamily specifically targets the 6-hydroxyl group on the streptidine ring of streptomycin and dihydrostreptomycin. researchgate.netmcmaster.ca

Aminoglycoside Acetyltransferases (AACs): AACs constitute the largest group of AMEs and are responsible for acetylating amino groups on the aminoglycoside. researchgate.net These enzymes utilize acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor. igi-global.com The addition of an acetyl group neutralizes the positive charge of the targeted amino group, which is crucial for the electrostatic interaction between the aminoglycoside and the negatively charged phosphate backbone of ribosomal RNA. wikipedia.org This disruption of binding inactivates the antibiotic. Like APHs, AACs are a large family with various enzymes targeting different positions, such as 3, 6', and 2'. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): ANTs, also called adenylyltransferases, modify hydroxyl groups by transferring a nucleotide monophosphate moiety (typically AMP) from a nucleotide triphosphate like ATP. nih.gov This adenylylation adds a large molecular group to the antibiotic, causing significant steric interference that prevents effective binding to the ribosome. nih.gov

The table below provides a comparative summary of these three major AME families.

FeatureAminoglycoside Phosphotransferases (APHs)Aminoglycoside Acetyltransferases (AACs)Aminoglycoside Nucleotidyltransferases (ANTs)
Reaction Phosphorylation (transfer of a phosphate group) nih.govAcetylation (transfer of an acetyl group) researchgate.netNucleotidylation / Adenylylation (transfer of a nucleoside monophosphate) nih.gov
Target Group Hydroxyl (-OH) groups asm.orgAmino (-NH₂) groups researchgate.netHydroxyl (-OH) groups asm.org
Cofactor ATP or GTP nih.govnih.govAcetyl-Coenzyme A (Acetyl-CoA) igi-global.comATP nih.gov
Mechanism of Inactivation Steric hindrance and electrostatic repulsion due to the added phosphate group reduces ribosomal binding. wikipedia.orgNeutralization of essential positive charges and steric hindrance reduces ribosomal binding. researchgate.netMajor steric hindrance from the bulky adenylyl group prevents ribosomal binding. nih.gov
Example of Modified Antibiotic This compound, Kanamycin-3'-phosphate researchgate.netnih.govGentamicin C1a (acetylated), Amikacin (acetylated) researchgate.netStreptomycin (adenylylated), Spectinomycin (adenylylated) nih.gov

While all three enzyme families effectively inactivate aminoglycosides by preventing their interaction with the ribosome, they do so via distinct chemical modifications requiring different cofactors. The emergence of bifunctional enzymes, such as those possessing both AAC(6') and APH(2'') activity, presents a significant clinical challenge as they can inactivate a very broad range of aminoglycoside antibiotics. mdpi.com

Metabolic Fate and Enzymatic Degradation of Dihydrostreptomycin 6 Phosphate

Streptomycin-6-Phosphatase (EC 3.1.3.39) and its Role in Dephosphorylation

A pivotal step in the metabolic pathway of dihydrostreptomycin (B1670612) 6-phosphate is its dephosphorylation, a reaction catalyzed by the enzyme streptomycin-6-phosphatase (EC 3.1.3.39). This enzyme plays a critical role in the final stages of streptomycin (B1217042) biosynthesis by removing the phosphate (B84403) group to yield the active antibiotic.

Biochemical Characterization and Substrate Specificity of Streptomycin-6-Phosphatase

Streptomycin-6-phosphatase, systematically named streptomycin-6-phosphate phosphohydrolase, is a hydrolase that acts on phosphoric monoester bonds. wikipedia.orgqmul.ac.uk The enzyme is found in Streptomyces griseus, the primary producer of streptomycin. nih.govuniprot.org While detailed kinetic parameters such as specific Km and Vmax values for dihydrostreptomycin 6-phosphate are not extensively documented in readily available literature, the enzyme's substrate specificity has been a subject of investigation.

The enzyme exhibits a degree of promiscuity, acting on several phosphorylated streptomycin-related compounds. It specifically cleaves the phosphate group from streptomycin-6-phosphate and is also known to act on dihydrostreptomycin 3'α,6-bisphosphate and streptidine (B14820) 6-phosphate. qmul.ac.ukuniprot.orgexpasy.org Its activity on streptomycin-3''-phosphate is reported to be slower. nih.gov The dephosphorylation reaction catalyzed by this enzyme is crucial as the penultimate step in streptomycin biosynthesis. nih.gov

The catalytic activity of streptomycin-6-phosphatase is dependent on the presence of divalent metal ions, with studies indicating the involvement of both magnesium (Mg²⁺) and zinc (Zn²⁺) as cofactors. uniprot.org Like many phosphatases, it likely follows a general mechanism for phosphoryl ester hydrolysis.

Table 1: Biochemical Properties of Streptomycin-6-Phosphatase (EC 3.1.3.39)

PropertyDescriptionSource(s)
Enzyme Commission No. 3.1.3.39 wikipedia.orgqmul.ac.uk
Systematic Name streptomycin-6-phosphate phosphohydrolase wikipedia.orgqmul.ac.uk
Reaction streptomycin 6-phosphate + H₂O → streptomycin + phosphate wikipedia.orgqmul.ac.uk
Source Organism Streptomyces griseus nih.govuniprot.org
Substrates Streptomycin-6-phosphate, Dihydrostreptomycin 3'α,6-bisphosphate, Streptidine 6-phosphate, Streptomycin-3''-phosphate (slower) qmul.ac.uknih.govuniprot.orgexpasy.org
Cofactors Mg²⁺, Zn²⁺ uniprot.org
Cellular Location Likely involved in the final extracellular steps of biosynthesis.

Enzymatic Transfer of Phosphate from this compound to Acceptor Molecules

Research has indicated that the phosphate group of this compound can be enzymatically transferred to various acceptor molecules. This process, distinct from simple hydrolysis, is catalyzed by phosphotransferases. Studies have demonstrated the transfer of phosphate from this compound to inosamines, streptamine, and 2-deoxystreptamine. This suggests a potential role for this compound as a phosphate donor in the biosynthesis of other phosphorylated compounds within the organism.

Other Enzymatic Transformations of this compound in Biological Systems

Beyond dephosphorylation, this compound undergoes other significant enzymatic transformations within biological systems, particularly in the streptomycin-producing organism Streptomyces griseus.

One key transformation is the oxidation of this compound to streptomycin 6-phosphate. This reaction is catalyzed by a dihydrostreptomycin oxidoreductase found in the particulate fraction of S. griseus, consistent with a cell membrane localization. nih.gov Interestingly, while both dihydrostreptomycin and its 6-phosphate derivative can serve as substrates for this enzyme, the phosphorylated form is the preferred substrate in cell-free systems. nih.gov This oxidation represents a critical step towards the formation of the final streptomycin molecule.

Another important enzymatic modification is the further phosphorylation of this compound. An enzyme known as dihydrostreptomycin-6-phosphate 3'alpha-kinase (EC 2.7.1.88) catalyzes the transfer of a phosphate group from ATP to the 3'α-hydroxyl group of this compound, yielding dihydrostreptomycin 3'alpha,6-bisphosphate. This reaction highlights the complex series of phosphorylation and dephosphorylation events that regulate the biosynthetic pathway of streptomycin.

Research on Degradation Pathways in Model Microbial Systems

The interplay between kinases and phosphatases, such as streptomycin 6-kinase and streptomycin-6-phosphatase, suggests a tightly regulated process of phosphorylation and dephosphorylation that controls the flow of intermediates through the biosynthetic pathway. nih.gov The presence of these enzymes indicates that the cell maintains a pool of phosphorylated streptomycin precursors, including this compound, which are then converted to the final product.

While the metabolic pathway within S. griseus is geared towards biosynthesis, the degradation of streptomycin and its derivatives in other microbial systems is also a subject of interest, particularly in the context of antibiotic resistance. However, detailed pathways for the complete breakdown of this compound in non-producing environmental microorganisms are not as well-characterized. The initial steps of inactivation in resistant bacteria often involve enzymatic modifications such as phosphorylation, adenylation, or acetylation of the streptomycin molecule, which could potentially act on dihydrostreptomycin as well.

Advanced Analytical Methodologies for Dihydrostreptomycin 6 Phosphate Research

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dihydrostreptomycin (B1670612) and its derivatives. Reversed-phase ion-pair HPLC with UV detection is a commonly employed method. dss.go.thnih.gov For instance, a method for determining dihydrostreptomycin in various matrices utilizes a C18 column with a mobile phase containing sodium 1-heptanesulfonate and disodium (B8443419) hydrogenphosphate, with detection at 270 nm after post-column derivatization. dss.go.th Another HPLC-UV method for Dihydrostreptomycin Sulfate uses an isocratic mobile phase of 0.1% phosphoric acid at a flow rate of 1.5 mL/min, with UV detection at 210 nm, achieving a retention time of 1.67 minutes. ekb.egekb.eg

Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful alternative, particularly for highly polar compounds like Dihydrostreptomycin 6-phosphate. HILIC offers advantages over traditional reversed-phase chromatography by providing better retention and separation of polar analytes. A comparative study of ion-pair chromatography (IPC) and HILIC for the determination of streptomycin (B1217042) and dihydrostreptomycin in milk demonstrated the superiority of the HILIC method. nih.gov The HILIC method showed significantly higher recoveries and lower limits of quantification (LOQs) compared to the IPC method. nih.gov The recoveries for the HILIC method were 85.5% for streptomycin and 72.3% for dihydrostreptomycin, whereas the IPC method yielded recoveries of 69.3% and 56.5%, respectively. nih.gov Furthermore, the LOQs for the HILIC method were 14 µg/kg for both analytes, which was substantially lower than those of the IPC method. nih.gov

The selection of the chromatographic mode is critical for achieving optimal separation and quantification. The table below summarizes typical parameters for HPLC and HILIC methods used in the analysis of dihydrostreptomycin, which can be adapted for this compound.

Table 1: HPLC and HILIC Method Parameters for Dihydrostreptomycin Analysis

Parameter HPLC Method 1 dss.go.th HPLC Method 2 ekb.egekb.eg HILIC Method nih.gov
Stationary Phase Reversed-phase C18 Phenomenex, Prodigy, ODS3 Not specified
Mobile Phase 20 mM sodium 1-heptanesulfonate and 10 mM disodium hydrogenphosphate dihydrate (pH 5.5) 0.1% Phosphoric acid 85% Not specified
Flow Rate 0.7 ml/min 1.5 mL/min Not specified
Detection Fluorescence (Ex: 270 nm, Em: 420 nm) UV (210 nm) Mass Spectrometry
Linear Range 25 to 2000 mg/L 200.0 – 800.0 μg/mL 100-1000 μg/L
Limit of Detection 10-15 mg/kg 0.85 μg/mL Not specified
Limit of Quantification Not specified 2.57 μg/mL 14 µg/kg

| Recovery | 70-93% | 100.64% | 72.3-85.5% |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Detection

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are indispensable tools for the structural elucidation and sensitive detection of this compound. LC-MS/MS, in particular, offers high selectivity and sensitivity for quantifying this compound in complex biological matrices. sciex.comsciex.com

In LC-MS/MS methods for dihydrostreptomycin, the compound is typically ionized using electrospray ionization (ESI) in the positive ion mode. sciex.comnih.gov Multiple reaction monitoring (MRM) is then used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For dihydrostreptomycin, a common precursor ion is m/z 584.3, which fragments into product ions such as m/z 263.1 (quantifier) and m/z 407.2 (qualifier). sciex.com These methods can achieve low limits of detection, often in the low µg/kg range. nih.gov

Advanced MS techniques like high-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of this compound and its metabolites. researchgate.net A study utilizing HILIC coupled with electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry (HILIC/ESI-QIT/TOF-MS) has been successful in the analysis of impurities in streptomycin and dihydrostreptomycin. researchgate.net

The table below presents typical mass spectrometric parameters for the analysis of dihydrostreptomycin, which are applicable to its phosphorylated form.

Table 2: LC-MS/MS Parameters for Dihydrostreptomycin Analysis

Parameter Method 1 sciex.com Method 2 nih.gov
Ionization Mode ESI Positive ESI Positive
Precursor Ion (m/z) 584.3 Not Specified
Product Ion 1 (Quantifier, m/z) 263.1 Not Specified
Product Ion 2 (Qualifier, m/z) 407.2 Not Specified
Linear Range 2.50 to 20.0 ppb 10-200 µg/L
Limit of Detection Not Specified 5 µg/kg
Limit of Quantification Not Specified 10 µg/kg

| Recovery | 99.73% | 76.8% to 100.3% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. While direct NMR studies on this compound are not extensively reported, the application of NMR to the parent compound, streptomycin, and other aminoglycosides provides a strong basis for its utility in studying the phosphorylated derivative. acs.orgnih.gov

NMR titration experiments, where spectra are acquired at different pH values, can be used to determine the pKa values of the ionizable groups in this compound, including the phosphate (B84403) group and the guanidino groups. acs.orgnih.gov This information is vital for understanding the charge state of the molecule under physiological conditions, which influences its interaction with biological targets. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance constraints between protons, which are essential for determining the preferred conformation of the molecule in solution and for studying its binding to enzymes or RNA targets.

Enzymatic Assays for Kinetic and Activity Measurements

Enzymatic assays are fundamental for studying the kinetics and activity of enzymes involved in the biosynthesis and modification of this compound. These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into enzyme efficiency and substrate specificity. wikipedia.org

The formation of this compound is catalyzed by dihydrostreptosyltransferase, and its subsequent dephosphorylation to dihydrostreptomycin is carried out by a phosphatase. nih.gov The activity of these enzymes can be monitored using various methods. A common approach is to use a coupled enzyme assay where the product of the reaction of interest is a substrate for a second enzyme that produces a readily detectable signal, such as a change in absorbance. nih.gov

For example, the activity of a streptomycin phosphotransferase can be measured using a spectrophotometric coupled assay. nih.gov Additionally, HPLC-based assays can be employed to directly measure the consumption of the substrate or the formation of the product over time. nih.gov These assays provide a direct and accurate measure of enzyme activity. The kinetic parameters for a streptomycin-inactivating enzyme, APH(6)-Id, were determined using such methods, revealing a Km for streptomycin of 0.38 ± 0.13 mM and a Vmax of 3.2 ± 1.1 µmol/min/mg. nih.gov

The table below summarizes the kinetic parameters of an enzyme that acts on a substrate structurally similar to this compound.

Table 3: Kinetic Parameters for Streptomycin Phosphotransferase (APH(6)-Id) nih.gov

Parameter Value
Km (Streptomycin) 0.38 ± 0.13 mM
Km (ATP) 1.03 ± 0.1 mM
Vmax 3.2 ± 1.1 µmol/min/mg

| kcat | 1.7 ± 0.6 s⁻¹ |

Radiometric and Isotopic Labeling Techniques in Biosynthetic and Metabolic Pathway Research

Radiometric and isotopic labeling techniques are invaluable for tracing the biosynthetic and metabolic pathways of this compound. These methods involve the use of precursors labeled with radioactive isotopes (e.g., ³H, ¹⁴C, ³²P) or stable isotopes (e.g., ²H, ¹³C, ¹⁵N) to follow their incorporation into the final product.

In the context of this compound, the use of [γ-³²P]ATP in enzymatic assays allows for the direct detection and quantification of the phosphorylated product. nih.gov The transfer of the radiolabeled phosphate group from ATP to dihydrostreptomycin can be monitored by separating the reactants and products (e.g., by chromatography) and measuring the radioactivity of the product spot or peak. nih.govnih.gov This provides a highly sensitive method for studying the kinetics of the phosphorylation reaction.

Isotopic labeling, coupled with MS or NMR analysis, is a powerful tool for elucidating biosynthetic pathways. By feeding microorganisms with precursors labeled with stable isotopes and analyzing the isotopic enrichment in the isolated this compound, it is possible to identify the origin of each atom in the molecule. kegg.jp This approach has been instrumental in confirming that the moieties of streptomycin are derived from D-glucose. kegg.jpkegg.jp

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Streptomycin
Dihydrostreptomycin
Dihydrostreptomycin Sulfate
Streptidine (B14820)
Dihydrostreptosyl streptidine 6-phosphate
Dihydrostreptobiosamine
dTDP-L-dihydrostreptose
myo-inositol
scyllo-inosamine
N-methyl-L-glucosamine
D-glucose
ATP
[γ-³²P]ATP
Sodium 1-heptanesulfonate
Disodium hydrogenphosphate
Phosphoric acid

Synthetic and Semi Synthetic Research Approaches Involving Dihydrostreptomycin 6 Phosphate Analogues

Chemical and Chemoenzymatic Synthesis Strategies for Modified Derivatives

The generation of modified dihydrostreptomycin (B1670612) 6-phosphate derivatives relies on both fully chemical and integrated chemoenzymatic strategies. These approaches are essential for creating molecular probes to study enzyme mechanisms and for developing new antibiotic candidates that can evade bacterial resistance.

Semi-Synthesis from Natural Products: A practical route to novel analogues begins with commercially available streptomycin (B1217042). nih.gov The process typically involves:

Reduction: Streptomycin is first reduced to dihydrostreptomycin (DHSM) using a reducing agent like sodium borohydride. nih.gov

Hydrolysis and Protection: The DHSM is then subjected to controlled hydrolysis to break it down into its constituent parts, such as the streptidine (B14820) core. nih.gov Functional groups (amines and hydroxyls) on these fragments are then "protected" with chemical groups to prevent them from reacting out of turn in subsequent steps. nih.govnih.gov

Glycosylation: A key protected streptidine derivative can then be chemically coupled (condensed) with a protected dihydrostreptobiosaminyl derivative to form the core structure of a new analogue. nih.gov

Modification and Deprotection: Before or after coupling, specific sites on the sugar or streptidine rings can be chemically modified. Finally, the protecting groups are removed to yield the novel, active compound.

Chemoenzymatic Synthesis: This advanced strategy combines the precision of chemical synthesis with the specificity of enzymatic reactions. Researchers can chemically synthesize modified precursors—analogues of streptidine or L-dihydrostreptose—that are not found in nature. These synthetic building blocks are then introduced to cell-free systems containing specific enzymes from the streptomycin biosynthetic pathway. nih.gov For instance, a chemically modified streptidine-6-phosphate analogue could be combined with dTDP-L-dihydrostreptose in the presence of dihydrostreptosyltransferase to create a novel dihydrostreptomycin 6-phosphate variant. nih.govnih.gov This method is also used to produce tools for studying enzymes; for example, modified glycosyl 1-phosphates have been synthesized chemically and then coupled enzymatically to create sugar nucleotide probes for enzymes like GDP-mannose dehydrogenase. nih.gov

A summary of these strategies is presented below.

Table 1: Synthetic Strategies for Dihydrostreptomycin Analogue Production
StrategyDescriptionKey StepsReference
Semi-SynthesisModification of the naturally occurring streptomycin molecule.Reduction of streptomycin to dihydrostreptomycin; Hydrolysis; Protection of functional groups; Re-assembly and modification. nih.gov
Total SynthesisBuilding the entire molecule from simple chemical precursors.Preparation of protected streptidine and dihydrostreptobiosaminyl units; Condensation of the units; Deprotection. nih.gov
Chemoenzymatic SynthesisA hybrid approach using both chemical synthesis and biological catalysts (enzymes).Chemical synthesis of a modified precursor; Enzymatic coupling of the precursor to another component. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level for Phosphorylated Aminoglycosides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of an aminoglycoside affects its biological function. For phosphorylated aminoglycosides, these studies are particularly crucial as phosphorylation is a primary mechanism of bacterial resistance. researchgate.net Bacteria develop resistance by producing aminoglycoside phosphotransferase (APH) enzymes, which transfer a phosphate (B84403) group from ATP or GTP to a hydroxyl group on the antibiotic, thereby inactivating it. researchgate.netnih.gov

Key Findings from SAR Studies:

Target of Phosphorylation: APH enzymes target specific hydroxyl groups on the aminoglycoside structure. The location of amino and hydroxyl groups is critical for both antibacterial activity and susceptibility to inactivating enzymes. asm.org For example, APH(3') enzymes specifically phosphorylate the 3'-hydroxyl group of aminoglycosides like kanamycin. researchgate.net

Enzyme Recognition: Crystal structure analysis of APH enzymes in complex with their antibiotic substrates reveals that the drug molecule fits into a highly specific, negatively charged cleft in the enzyme. researchgate.net The enzyme's ability to bind and correctly orient the antibiotic for phosphorylation depends on a precise network of interactions.

Overcoming Resistance: SAR studies guide the design of new aminoglycoside analogues that can evade resistance. The most successful strategies involve chemically modifying the antibiotic at or near the site of phosphorylation. nih.gov By removing a target hydroxyl group or adding a chemical group that sterically hinders the antibiotic from fitting into the APH enzyme's active site, researchers can create compounds that retain their antibacterial potency but are no longer substrates for the resistance enzyme. nih.gov

Intrinsic Activity: Modifications must be carefully designed, as the same functional groups targeted by resistance enzymes can also be important for binding to the primary bacterial target: the 30S ribosomal subunit. asm.org An ideal modified analogue maintains strong ribosome binding while exhibiting poor binding to resistance enzymes.

The table below summarizes the impact of modifications on aminoglycoside activity, based on established SAR principles.

Table 2: Structure-Activity Relationships in Phosphorylated Aminoglycosides
Modification SiteType of ModificationEffect on APH Binding (Resistance)Effect on Ribosomal Binding (Activity)Reference
3'-OH or 2"-OHRemoval of the hydroxyl group (deoxygenation)Significantly reduced or eliminated, as the site of phosphorylation is removed.Often maintained or slightly reduced. researchgate.netasm.org
N-1 of 2-deoxystreptamineAddition of an alkyl groupProtects against enzymes acting at the 2" and 3 positions.Intrinsic activity is generally maintained. nih.gov
6'-NH2N-acetylationConfers resistance if the native compound was a substrate for 6'-N-acetyltransferase.Variable, can decrease ribosomal binding. asm.org
General StructurePhosphorylation by an APH enzymeN/A (This is the resistance mechanism itself)Drastically reduces binding to the ribosome, inactivating the antibiotic. researchgate.net

Engineering of Biosynthetic Pathways for Novel this compound Variants

The natural production of this compound occurs within the bacterium Streptomyces griseus as part of the larger streptomycin biosynthetic pathway. nih.govnih.gov This pathway, mapped in databases like KEGG genome.jp, involves a series of specific enzymatic steps. By manipulating the genes responsible for these enzymes, researchers can alter the final product, a process known as biosynthetic engineering or synthetic biology.

Core Biosynthetic Steps: The final stages of streptomycin biosynthesis are particularly relevant for engineering:

A glycosyltransferase enzyme links a dihydrostreptose (B1196812) unit to streptidine-6-phosphate, forming O-alpha-L-dihydrostreptose-(1->4)-streptidine 6-phosphate. nih.gov

This intermediate is then oxidized by a dihydrostreptomycin oxidoreductase to produce streptomycin 6-phosphate. nih.gov this compound itself is the direct precursor in this oxidation step. nih.gov

Engineering Strategies:

Gene Inactivation: By knocking out or inactivating the gene for the dihydrostreptomycin oxidoreductase, the biosynthetic pathway would be blocked at the final oxidation step. This would lead to the accumulation and potential isolation of this compound or its derivatives, which are normally transient intermediates. nih.gov

Precursor-Directed Biosynthesis: This technique involves feeding the genetically modified S. griseus culture with synthetic analogues of natural precursors (e.g., a modified streptidine). The bacterium's enzymes may then incorporate this unnatural building block into the biosynthetic pathway, resulting in the production of a novel dihydrostreptomycin variant.

Enzyme Engineering: The genes for key biosynthetic enzymes, such as the glycosyltransferases, can be mutated to alter their substrate specificity. An engineered enzyme might accept a different sugar building block, leading to the creation of a hybrid aminoglycoside structure that combines features of streptomycin with other antibiotics. This approach has been explored in other systems to create new-to-nature compounds. nih.gov

These strategies offer a powerful platform for generating diverse aminoglycoside structures that would be difficult to access through purely chemical means.

Table 3: Key Enzymes and Engineering Strategies in Dihydrostreptomycin Biosynthesis
EnzymeFunction in PathwayPotential Engineering StrategyExpected OutcomeReference
dTDP-L-dihydrostreptose-streptidine-6-phosphate dihydrostreptosyltransferaseCouples the dihydrostreptose sugar to the streptidine-6-phosphate core.Mutate the gene to alter substrate specificity.Incorporation of alternative sugar or aminocyclitol precursors. nih.gov
Dihydrostreptomycin oxidoreductaseOxidizes dihydrostreptomycin (6-phosphate) to streptomycin (6-phosphate).Inactivate or "knock out" the gene.Accumulation of this compound variants. nih.gov

Compound Reference Table

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Enzymes and Pathways in Aminoglycoside Phosphorylation

The enzymatic modification of aminoglycosides, including dihydrostreptomycin (B1670612), is a primary mechanism of bacterial resistance. mdpi.com This is most commonly accomplished by aminoglycoside-modifying enzymes (AMEs), which include phosphotransferases (APHs), acetyltransferases (AACs), and nucleotidyltransferases (ANTs). nih.govnih.govnih.gov While several APHs are well-characterized, the vast diversity of bacteria suggests that numerous enzymes involved in aminoglycoside phosphorylation remain undiscovered or poorly understood.

The biosynthesis of streptomycin (B1217042) in Streptomyces griseus involves the enzymatic formation of Dihydrostreptomycin 6-phosphate from O-alpha-L-dihydrostreptose (1 leads to 4) streptidine (B14820) 6-phosphate. nih.gov However, in the context of antibiotic resistance, various bacteria produce APH enzymes that can phosphorylate dihydrostreptomycin at different positions, inactivating the drug. mdpi.comnih.gov The continued discovery of novel APH genes, aided by modern sequencing techniques, highlights the need for ongoing research to identify and functionally characterize new enzymes. frontiersin.org For instance, a novel aminoglycoside resistance gene, aph(3')-Ie, was recently identified in Citrobacter gillenii, demonstrating that new enzymatic activities are still being found. frontiersin.org Future work will likely focus on screening diverse microbial environments to uncover novel AMEs and delineate their specific roles in the phosphorylation of dihydrostreptomycin.

Table 1: Potential Research Targets for Uncharacterized Aminoglycoside Phosphorylation

Research TargetDescriptionPotential Impact
Novel APH Discovery Screening of diverse microbial genomes and metagenomes from various environments to identify new aph genes. frontiersin.orgnih.govExpansion of the known landscape of resistance enzymes and identification of new targets for inhibitor development.
Pathway Mapping Characterizing the complete enzymatic steps leading to and following the formation of this compound in different bacterial species.A better understanding of the metabolic fate of the inactivated antibiotic and its potential role in cellular processes.
Enzyme Specificity Determining the substrate range of newly discovered APHs to understand their specificity towards dihydrostreptomycin versus other aminoglycosides. nih.govacs.orgInsights into the evolution of resistance and the selective pressures driving enzyme diversification.
Regulatory Mechanisms Investigating the genetic regulation of aph gene expression in response to antibiotic exposure and other environmental stimuli.Revealing the control mechanisms that bacteria use to deploy resistance, which could offer alternative therapeutic strategies. nih.gov

Advanced Structural Biology and Computational Modeling of Enzyme-Substrate Complexes

Understanding the precise three-dimensional structure of enzyme-substrate complexes is fundamental to deciphering their function and for rational drug design. nih.gov While the structures of some APH enzymes have been resolved, detailed structural information for the specific complex of an APH with dihydrostreptomycin leading to the 6-phosphate variant is an area ripe for exploration.

Advanced techniques in structural biology, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide high-resolution snapshots of the enzyme's active site as it binds to dihydrostreptomycin and the ATP co-substrate. These experimental structures serve as the foundation for powerful computational modeling and simulation studies. diva-portal.org Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the entire catalytic cycle, from substrate binding to product release. nih.govdiva-portal.org These simulations can characterize reaction pathways, identify crucial transition states, and explain the basis of substrate selectivity, providing insights that are often inaccessible through experimental methods alone. nih.gov

Table 2: Computational Approaches for Studying Enzyme-Substrate Complexes

Computational MethodApplication to this compound ResearchExpected Outcome
Homology Modeling Predicting the 3D structure of uncharacterized APH enzymes based on the known structures of related proteins.A structural framework for hypothesis generation and further experimental validation.
Molecular Docking Simulating the binding pose of dihydrostreptomycin within the active site of an APH enzyme.Identification of key amino acid residues involved in substrate recognition and binding. diva-portal.org
Molecular Dynamics (MD) Simulations Simulating the dynamic movements of the enzyme-substrate complex over time.Insights into conformational changes, allosteric regulation, and the stability of the complex. nih.gov
QM/MM Simulations Modeling the enzymatic reaction (phosphoryl transfer) with high chemical accuracy.Detailed understanding of the reaction mechanism, including the transition state structure and energy barriers. nih.gov

Development of Novel Biochemical Probes and Research Tools for Phosphorylated Aminoglycosides

To study the dynamics of dihydrostreptomycin phosphorylation within a complex biological system, researchers require tools that can specifically detect and quantify the modified compound. nih.gov The development of novel biochemical probes and research tools is a critical future direction. These tools are essential for investigating enzyme activity, tracking the location of phosphorylated aminoglycosides within cells, and screening for potential inhibitors.

Chemical probes are small molecules designed to selectively interact with a specific target, enabling its study within a complex biological environment. nih.gov For this compound, this could involve creating fluorescently-labeled analogs or antibodies that specifically recognize the phosphorylated form of the antibiotic. Another established research tool is the use of radioisotopes, such as γ-³²P-labeled ATP, in enzyme assays to directly measure the production of radiolabeled streptomycin phosphate (B84403). nih.gov Furthermore, locked nucleic acid (LNA) gapmers, which are modified antisense oligonucleotides, represent a unique tool that could potentially be adapted to target the mRNA of specific phosphotransferases, thereby inhibiting their expression and allowing for functional studies. aacrjournals.org

Table 3: Novel Biochemical Probes and Research Tools

Tool TypeDescriptionApplication in Research
Fluorescent Probes Dihydrostreptomycin analogs tagged with a fluorescent molecule that may change its properties upon phosphorylation.Real-time monitoring of enzyme kinetics and visualization of the subcellular localization of the phosphorylated product.
Specific Antibodies Monoclonal or polyclonal antibodies raised to be highly specific for the this compound structure.Use in immunoassays (e.g., ELISA) for quantification and in immunofluorescence for localization studies.
Affinity-Based Probes Probes that covalently bind to the active site of APH enzymes, allowing for their identification and isolation from complex mixtures.Proteomic studies to identify which enzymes in a cell are actively phosphorylating dihydrostreptomycin.
Antisense Oligonucleotides Short nucleic acid sequences (e.g., LNA gapmers) designed to bind to and promote the degradation of specific mRNA molecules encoding APH enzymes. aacrjournals.orgFunctional genomics studies to determine the specific contribution of an individual APH enzyme to the overall resistance phenotype.

Interdisciplinary Research Integrating Omics Technologies for Pathway Discovery

The complexity of bacterial metabolism and resistance necessitates an integrative approach that combines multiple "omics" technologies. nih.gov Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, system-wide view of how bacteria respond to aminoglycosides and the consequences of their phosphorylation. nih.govdtu.dk This interdisciplinary strategy is powerful for discovering novel pathways and understanding the broader physiological impact of this compound.

For example, a typical integrative study might proceed as follows:

Transcriptomics (RNA-Seq): Exposing bacteria to dihydrostreptomycin and analyzing the changes in gene expression could reveal the upregulation of known or novel aph genes, as well as other responsive pathways like stress response or efflux pumps. mdpi.com

Proteomics: Analyzing the protein content of the cells would confirm that the upregulated genes are translated into functional enzymes. This can also identify changes in the abundance of other proteins involved in the resistance mechanism. mdpi.com

Metabolomics: Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can directly detect and quantify the intracellular and extracellular levels of this compound. mdpi.comnih.gov This provides direct evidence of enzyme activity and can uncover other metabolic perturbations caused by the antibiotic or its inactivation. mdpi.com

By integrating these datasets, researchers can build detailed models of the resistance network, identify novel pathway components, and discover potential new targets for therapeutic intervention. nih.govdtu.dk

Table 4: Application of Omics Technologies in Pathway Discovery

Omics TechnologyResearch Question AddressedExample Finding
Genomics What is the genetic basis for potential resistance?Identification of novel aph gene variants or mobile genetic elements carrying resistance cassettes. frontiersin.org
Transcriptomics Which genes are activated in response to dihydrostreptomycin?Upregulation of specific APH genes and stress response pathways upon antibiotic exposure. mdpi.com
Proteomics Which proteins are produced to confer resistance?Increased abundance of APH enzymes and potentially efflux pump proteins. mdpi.com
Metabolomics What are the metabolic consequences of antibiotic exposure and inactivation?Direct detection of this compound and shifts in central carbon or amino acid metabolism. mdpi.comnih.gov

Q & A

Q. What enzymatic reactions utilize dihydrostreptomycin 6-phosphate as a substrate?

this compound serves as a substrate for dihydrostreptomycin-6-phosphate 3′α-kinase (EC 2.7.1.88), which catalyzes the transfer of a phosphate group from ATP to form dihydrostreptomycin 3′α,6-bisphosphate. This reaction is critical in studying antibiotic modification pathways and enzyme specificity. Kinetic assays using isotopically labeled ATP (e.g., [γ-³²P]ATP) can track phosphorylation efficiency .

Q. What analytical methods are recommended for quantifying this compound in enzymatic assays?

High-Performance Liquid Chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B) and evaporative light scattering detection (ELSD) is effective. Mobile phases containing acetonitrile and formic acid (~50:50 v/v) achieve baseline separation of phosphorylated analogs. Method validation should include spike-recovery experiments in biological matrices to confirm specificity .

Q. How does this compound differ structurally from its 3′-deoxy variant?

The absence of a hydroxyl group at the 3′ position in 3′-deoxythis compound alters its binding affinity to kinases. Structural comparisons via X-ray crystallography (as demonstrated for mannose 6-phosphate receptors) or NMR can resolve these differences. Computational modeling (e.g., molecular docking) further predicts steric and electronic effects on enzyme-substrate interactions .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported kinetic parameters for dihydrostreptomycin-6-phosphate kinases?

Discrepancies in KmK_m or VmaxV_{max} values often arise from assay conditions (e.g., pH, ionic strength, cofactor availability). Standardize protocols using purified enzyme preparations and control for inhibitors like NADPH (which competitively inhibits glucose 6-phosphate dehydrogenase). Parallel studies with recombinant vs. native enzymes can isolate confounding factors .

Q. How can researchers distinguish this compound from its analogs in kinetic assays?

Competitive binding assays with 3′-deoxythis compound or site-directed mutagenesis of kinase active sites (e.g., altering residues involved in 3′ hydroxyl recognition) clarify substrate specificity. Coupling assays with mass spectrometry (LC-MS/MS) enable real-time monitoring of bisphosphate formation .

Q. What mechanisms regulate the activity of dihydrostreptomycin-6-phosphate kinases in vivo?

Redox state and nucleotide availability modulate kinase activity. For example, glutathione disulfide (GSSG) counteracts NADPH-mediated inhibition in related pathways (e.g., pentose phosphate cycle). Experimental designs should include:

  • ATP/ADP ratio measurements via luciferase-based assays.
  • Co-incubation with thiol-modifying agents (e.g., dithiothreitol) to assess redox sensitivity .

Q. How to design experiments studying the metabolic fate of this compound in bacterial systems?

Isotopic tracing with 13C^{13}C-labeled this compound combined with metabolomics (e.g., GC-MS) identifies downstream metabolites. Gene knockout models (e.g., Δkinase strains) verify pathway specificity. For in situ studies, fluorescent probes (e.g., Förster resonance energy transfer sensors) track spatial localization .

Methodological Considerations

  • Reproducibility: Include internal standards (e.g., deuterated analogs) in HPLC runs to normalize retention time shifts.
  • Data Analysis: Use tools like GraphPad Prism to model enzyme kinetics and apply ANOVA for multi-group comparisons .
  • Structural Studies: Cryo-electron microscopy or small-angle X-ray scattering (SAXS) resolves conformational changes in kinases during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin 6-phosphate
Reactant of Route 2
Dihydrostreptomycin 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.